N-[(2S)-1-aminopropan-2-yl]-6-(trifluoromethyl)pyridine-3-sulfonamide;hydrochloride
Description
N-[(2S)-1-aminopropan-2-yl]-6-(trifluoromethyl)pyridine-3-sulfonamide;hydrochloride is a unique compound often used in a range of scientific applications. This compound's interesting structural components, like its sulfonamide and trifluoromethyl groups, make it a candidate for various chemical reactions and biological interactions.
Properties
IUPAC Name |
N-[(2S)-1-aminopropan-2-yl]-6-(trifluoromethyl)pyridine-3-sulfonamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3N3O2S.ClH/c1-6(4-13)15-18(16,17)7-2-3-8(14-5-7)9(10,11)12;/h2-3,5-6,15H,4,13H2,1H3;1H/t6-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYACVZOBXBFNR-RGMNGODLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)NS(=O)(=O)C1=CN=C(C=C1)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)NS(=O)(=O)C1=CN=C(C=C1)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClF3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-1-aminopropan-2-yl]-6-(trifluoromethyl)pyridine-3-sulfonamide;hydrochloride typically involves multi-step organic synthesis. The primary starting materials include pyridine derivatives, which undergo various stages of amination, sulfonylation, and hydrochloride formation. The conditions involve specific catalysts, temperature controls, and purification processes to ensure high yield and purity.
Industrial Production Methods
Industrial production often scales up these reactions using batch reactors or continuous flow systems. This ensures efficient production while maintaining stringent control over reaction conditions to minimize by-products and optimize overall yield.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: It can undergo oxidation, impacting its amino or pyridine moiety.
Reduction: Reduction reactions can target the sulfonamide or pyridine components.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the pyridine ring.
Common Reagents and Conditions
Oxidation Agents: Hydrogen peroxide, KMnO4.
Reduction Agents: LiAlH4, NaBH4.
Substitution Reagents: Alkyl halides, sulfonyl chlorides.
Major Products Formed
Oxidation Products: Oxidized pyridine derivatives.
Reduction Products: Reduced sulfonamide derivatives.
Substitution Products: Substituted pyridine or sulfonamide compounds.
Scientific Research Applications
N-[(2S)-1-aminopropan-2-yl]-6-(trifluoromethyl)pyridine-3-sulfonamide;hydrochloride has broad applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its interactions with enzymes and proteins.
Medicine: Explored for potential therapeutic effects due to its unique functional groups.
Industry: Utilized in materials science and as a reagent in various chemical processes.
Mechanism of Action
This compound's mechanism of action is closely tied to its interaction with biological targets:
Molecular Targets: Enzymes, receptors.
Pathways Involved: It can modulate enzyme activity, receptor binding, or influence cellular pathways through its functional groups.
Comparison with Similar Compounds
Similar Compounds
N-[1-aminoethyl]-6-(trifluoromethyl)pyridine-3-sulfonamide
N-[(1S)-1-amino-2-methylpropyl]-6-(trifluoromethyl)pyridine-3-sulfonamide
N-[1-amino-2-propyl]-5-(trifluoromethyl)pyridine-3-sulfonamide
Uniqueness
What sets N-[(2S)-1-aminopropan-2-yl]-6-(trifluoromethyl)pyridine-3-sulfonamide;hydrochloride apart is its specific spatial arrangement, enhancing its reactivity and binding properties in biochemical environments, thereby widening its applicability spectrum in research and industrial domains.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
